

4-Chloro-N-phenylpicolinamide as a building block in organic synthesis

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Compound of Interest

Compound Name: **4-Chloro-N-phenylpicolinamide**

Cat. No.: **B175317**

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Application Notes: 4-Chloro-N-phenylpicolinamide in Organic Synthesis

Abstract

4-Chloro-N-phenylpicolinamide is a versatile heterocyclic building block crucial for the synthesis of complex organic molecules. Its unique structure, featuring a pyridine ring activated by a chlorine atom at the 4-position and a phenylamide group at the 2-position, makes it a valuable intermediate in the development of new agrochemicals and pharmaceuticals.^[1] The chlorine atom is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for utilizing **4-Chloro-N-phenylpicolinamide** in key synthetic transformations.

Physicochemical Properties and Handling

4-Chloro-N-phenylpicolinamide is typically supplied as a solid. Proper handling and storage are essential to maintain its integrity.

Table 1: Physicochemical Data for **4-Chloro-N-phenylpicolinamide**

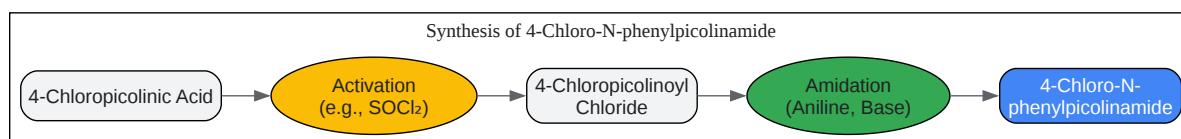
Property	Value	Reference
CAS Number	133928-61-7	[1]
Molecular Formula	C ₁₂ H ₉ ClN ₂ O	[1]
Molecular Weight	232.67 g/mol	[1]
Appearance	Solid	-
Storage	Room temperature, dry, sealed conditions	[1]

Synthesis of 4-Chloro-N-phenylpicolinamide

While numerous suppliers offer this reagent, a common synthetic route involves the amidation of a 4-chloropicolinic acid derivative. The following protocol is a representative procedure for the synthesis of similar picolinamides.

General Synthesis Workflow

The synthesis typically starts from a commercially available picolinic acid, which is activated and then reacted with aniline.



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Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 4-Chloro-N-phenylpicolinamide

This protocol is based on standard amide coupling procedures.

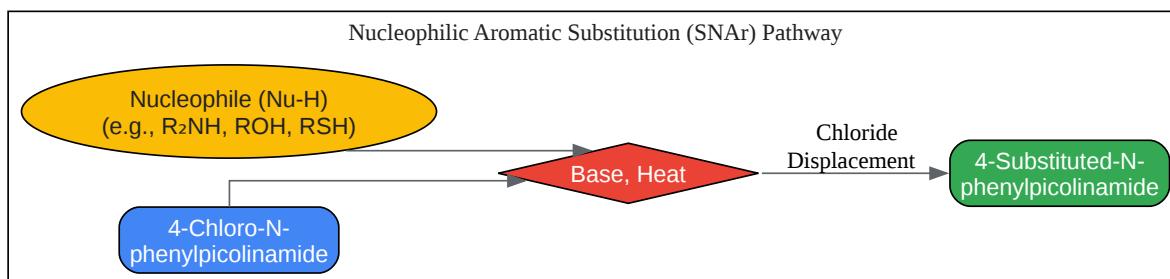
- Activation of Carboxylic Acid: To a solution of 4-chloropicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).
- Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).
- Solvent Removal: Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 4-chloropicolinoyl chloride.
- Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in DCM dropwise.
- Reaction and Work-up: Stir the reaction mixture at room temperature overnight. Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or silica gel column chromatography to afford the final product, **4-Chloro-N-phenylpicolinamide**.

Applications as a Synthetic Building Block

The primary utility of **4-Chloro-N-phenylpicolinamide** stems from the reactivity of the C4-chloro substituent on the pyridine ring. This position is activated towards both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the picolinamide group activates the C4-position for attack by nucleophiles.^{[2][3]} This allows for the displacement of the chloride with a variety of nucleophiles, including amines, alcohols, and thiols.



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Caption: Logical workflow for SNAr reactions.

This protocol is adapted from the synthesis of related 4-amino-picolinamide derivatives.[\[4\]](#)

- Reaction Setup: In a sealed reaction vessel, combine **4-Chloro-N-phenylpicolinamide** (1.0 eq), the desired amine nucleophile (e.g., 4-aminophenol, 1.1 eq), and a suitable base such as potassium carbonate (K_2CO_3 , 2.0 eq) in a polar aprotic solvent like DMF or DMSO.
- Reaction Conditions: Heat the mixture at a temperature ranging from 100 to 160 °C. The optimal temperature will depend on the nucleophilicity of the amine.
- Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
- Work-up: Cool the reaction mixture to room temperature and pour it into water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-N-phenylpicolinamide derivative.

Table 2: Representative SNAr Reaction Data (Analogous System)

Starting Material	Nucleophile	Conditions	Product	Yield	Reference
4-Chloro-N-methylpicolinamide	4-amino-N-methylbenzamide	160 °C, 1 h, neat	4-(4-Aminophenylamino)-N-methylpicolinamide	Not specified	[4]

Palladium-Catalyzed Cross-Coupling Reactions

4-Chloro-N-phenylpicolinamide is an excellent substrate for Pd-catalyzed cross-coupling reactions, which are fundamental for forming C-C and C-N bonds.

The Suzuki reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester, to form a C-C bond.[5][6] This is a powerful method for synthesizing biaryl compounds.

This is a general protocol for Suzuki couplings on chloro-pyridine scaffolds.[7]

- Reaction Setup: To a degassed mixture of **4-Chloro-N-phenylpicolinamide** (1.0 eq), an arylboronic acid (1.2 eq), and a base such as K_2CO_3 , K_3PO_4 , or Cs_2CO_3 (2.0-3.0 eq) in a solvent system (e.g., 1,4-dioxane/water or toluene/water), add a palladium catalyst.
- Catalyst System: Common catalyst systems include $Pd(PPh_3)_4$ (3-5 mol%) or a combination of a palladium source like $Pd(OAc)_2$ or $Pd_2(dba)_3$ (1-2 mol%) and a phosphine ligand like SPhos or XPhos (2-4 mol%).
- Reaction Conditions: Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at 80-110 °C for 6-24 hours.
- Monitoring and Work-up: Monitor by TLC or LC-MS. After completion, cool the reaction, dilute with water, and extract with an organic solvent.
- Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to isolate the 4-aryl-N-phenylpicolinamide product.

This reaction forms a C-N bond by coupling the aryl chloride with an amine, offering a complementary approach to SNAr that often proceeds under milder conditions and with a broader substrate scope.[\[8\]](#)[\[9\]](#)[\[10\]](#)

This is a general protocol for the Buchwald-Hartwig amination of chloro-pyridines.[\[11\]](#)[\[12\]](#)

- Reaction Setup: In a glovebox or under an inert atmosphere, combine **4-Chloro-N-phenylpicolinamide** (1.0 eq), the amine coupling partner (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq), a palladium precatalyst (e.g., G3-XPhos, 1-3 mol%), and an anhydrous, deoxygenated solvent like toluene or dioxane.
- Reaction Conditions: Heat the sealed reaction vessel to 80-120 °C.
- Monitoring and Work-up: Monitor the reaction until completion (2-18 hours). Cool the mixture, filter through a pad of celite to remove palladium residues, and rinse with an organic solvent.
- Purification: Concentrate the filtrate and purify the crude residue via silica gel chromatography to obtain the desired 4-amino-N-phenylpicolinamide derivative.

Table 3: Common Conditions for Cross-Coupling Reactions

Reaction	Catalyst (mol%)	Ligand (mol%)	Base (eq)	Solvent	Temp (°C)
Suzuki Coupling	Pd(OAc) ₂ (2%)	SPhos (4%)	K ₃ PO ₄ (2.0)	Dioxane/H ₂ O	100
Buchwald-Hartwig	Pd ₂ (dba) ₃ (1.5%)	XPhos (3%)	NaOtBu (1.4)	Toluene	110

Conclusion

4-Chloro-N-phenylpicolinamide is a highly valuable and reactive intermediate. Its utility in organic synthesis is centered on the selective functionalization of the C4-position of the pyridine ring. The protocols provided herein for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions serve as a robust starting point for researchers in

medicinal chemistry and materials science to generate diverse libraries of novel picolinamide derivatives. The straightforward application of these methods underscores the importance of this building block in modern drug discovery and agrochemical development.

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